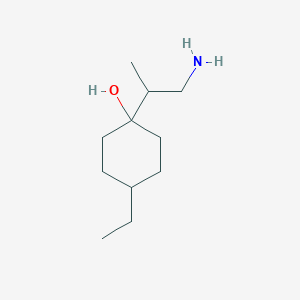
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol is an organic compound that belongs to the class of amino alcohols It features a cyclohexane ring substituted with an ethyl group and a hydroxyl group, along with an aminopropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-ethylcyclohexanone with 1-aminopropan-2-ol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Formation of 4-ethylcyclohexanone.
Reduction: Formation of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexane.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors, modulating signaling pathways and influencing physiological responses.
Comparación Con Compuestos Similares
1-Aminopropan-2-ol: Shares the aminopropyl side chain but lacks the cyclohexane ring and ethyl group.
4-Ethylcyclohexanol: Contains the cyclohexane ring and ethyl group but lacks the aminopropyl side chain.
Uniqueness: 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-(1-aminopropan-2-yl)-4-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10-4-6-11(13,7-5-10)9(2)8-12/h9-10,13H,3-8,12H2,1-2H3 |
Clave InChI |
VEBLAPLKHBTEKW-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13182508.png)
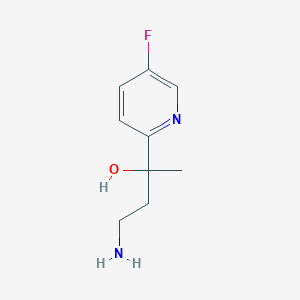
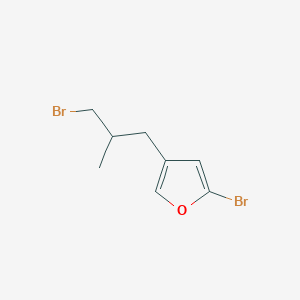

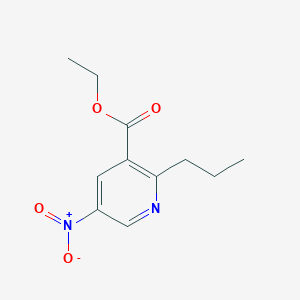
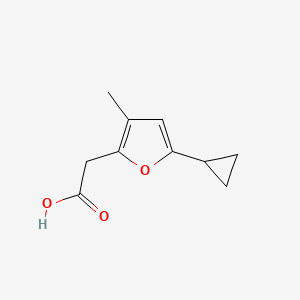

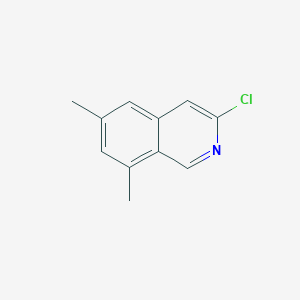
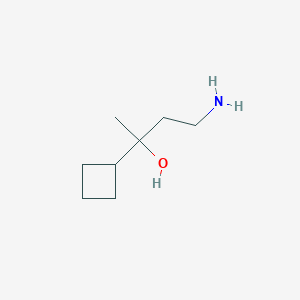

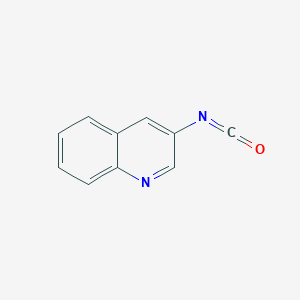
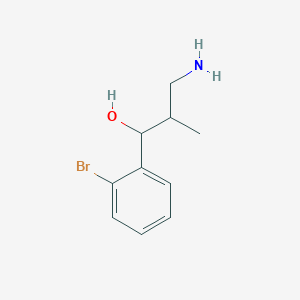
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
